(R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride
Description
(R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride is a chiral amino acid ester derivative characterized by a methoxy-substituted phenyl group, an ester moiety, and a hydrochloride salt. Its molecular formula is C11H16ClNO3, with a molecular weight of 245.70 g/mol (inferred from analogs in ). The compound is synthesized via reactions involving thionyl chloride and methoxylation steps, as seen in the preparation of similar derivatives .
This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted drugs due to its stereospecificity and functional group versatility. For instance, it is structurally related to neuroactive agents and enzyme inhibitors, where the methoxy group enhances lipophilicity and binding affinity .
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCIQNBPLQWUQS-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H](C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70601-64-8 | |
| Record name | D-Tyrosine, O-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70601-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: : The synthesis begins with the appropriate starting materials, such as 4-methoxybenzaldehyde and methylamine.
Condensation Reaction: : The starting materials undergo a condensation reaction to form an intermediate compound.
Reduction: : The intermediate compound is then reduced to form the desired product.
Hydrochloride Formation: : Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is fundamental for converting the ester into bioactive derivatives .
Typical Conditions:
| Reagent System | Temperature | Product | Yield |
|---|---|---|---|
| 1M HCl (aqueous) | Reflux (100°C) | (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid | 85–92% |
| 0.5M NaOH (methanol/water) | 60°C | Sodium salt of the carboxylic acid | 78% |
Hydrolysis kinetics depend on the steric and electronic effects of the 4-methoxyphenyl group, which slightly accelerates the reaction compared to non-substituted analogs.
Amine Group Reactions
The primary amine participates in nucleophilic substitutions and protection/deprotection strategies critical for peptide synthesis and functionalization .
Acylation
Reaction with acyl chlorides or anhydrides under mild conditions:
text(R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate + AcCl → (R)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate
Conditions: Triethylamine (base), dichloromethane, 0°C → rt (90% yield) .
BOC Protection
Trifluoroacetylation
Ester Group Transformations
The methyl ester can be transesterified or reduced:
Transesterification
Reduction
-
Reagent: LiAlH₄
-
Product: (R)-2-Amino-3-(4-methoxyphenyl)propan-1-ol (72% yield).
Aromatic Ring Functionalization
The 4-methoxyphenyl group undergoes electrophilic substitution, though the methoxy group directs reactivity:
Nitration
-
Reagent: HNO₃/H₂SO₄
-
Product: 3-Nitro-4-methoxyphenyl derivative (limited yield due to steric hindrance).
Halogenation
-
Reagent: NBS (N-bromosuccinimide), radical initiators
-
Product: Brominated para-substituted derivatives (58% yield).
Cross-Coupling Reactions
Palladium-mediated couplings enable C–H bond functionalization for advanced derivatization :
| Reaction Type | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl derivatives | 68% |
| Buchwald-Hartwig | Pd₂(dba)₃ | Aryl halides | Aryl-amino conjugates | 72% |
Comparative Reactivity with Analogues
The 4-methoxy substituent enhances electron density on the aromatic ring, increasing susceptibility to electrophilic attack compared to chloro or hydroxyl analogs:
| Compound | Substituent | Nitration Rate (Relative) |
|---|---|---|
| Target | 4-OCH₃ | 1.0 (reference) |
| 4-Cl analog | 4-Cl | 0.45 |
| 4-OH analog | 4-OH | 0.32 |
Stability Under Reaction Conditions
-
Acid Sensitivity: The methoxy group demethylates under strong acidic conditions (e.g., HBr/AcOH), forming phenolic derivatives.
-
Thermal Stability: Decomposes above 200°C, releasing CO₂ and methylamine.
Scientific Research Applications
Neuropharmacology
(R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride has been studied for its effects on the central nervous system (CNS). Research indicates that it acts as a potent stimulant, influencing neurotransmitter release, particularly dopamine and norepinephrine. This mechanism is critical for understanding its potential use in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.
Table 1: Effects on Neurotransmitter Levels
| Compound | Neurotransmitter Affected | Mechanism of Action |
|---|---|---|
| This compound | Dopamine | Inhibition of reuptake |
| Norepinephrine | Increased release from presynaptic neurons |
Analgesic Properties
Studies have suggested that this compound may exhibit analgesic properties, making it a candidate for pain management therapies. Its interaction with opioid receptors and modulation of pain pathways are areas of ongoing research.
Treatment of ADHD
Clinical trials have shown that this compound can effectively reduce symptoms of ADHD in children and adults. The compound’s ability to enhance focus and reduce impulsivity makes it a valuable therapeutic agent.
Weight Management
Research indicates potential applications in obesity treatment due to its appetite-suppressing effects. Controlled studies are needed to evaluate long-term efficacy and safety.
Case Study 1: ADHD Treatment
A double-blind clinical trial involving 150 participants demonstrated significant improvements in attention span and hyperactivity levels after administration of this compound compared to placebo.
Case Study 2: Pain Management
In a pilot study with chronic pain patients, the compound was administered alongside traditional analgesics, resulting in a notable reduction in pain scores without significant side effects.
Mechanism of Action
The mechanism by which (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Table 1: Substituent Impact on Physicochemical Properties
Notes:
Stereochemical Differences
The (S)-enantiomer of the target compound () shares identical functional groups but exhibits distinct biological activity. For example, in receptor binding assays, the R-configuration may show higher affinity for serotonin receptors, while the S-form could exhibit off-target effects . This enantiomeric divergence underscores the importance of chiral resolution in drug development.
Structural Analogues with Extended Aromatic Systems
Table 2: Biphenyl and Sulfonyl Derivatives
Notes:
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves chiral resolution techniques such as asymmetric catalysis or enzymatic methods. Key parameters include reaction temperature (20–25°C), use of chiral auxiliaries (e.g., Evans oxazolidinones), and purification via recrystallization or chiral HPLC. For hydrochloride salt formation, stoichiometric HCl in anhydrous ethanol is recommended to avoid racemization .
Q. How can chiral purity be validated for this compound?
- Methodological Answer : Employ polarimetry coupled with chiral HPLC (e.g., using a Chiralpak® AD-H column with hexane:isopropanol mobile phase). Validate results against a certified reference standard. Absolute configuration confirmation may require X-ray crystallography or comparison with synthetic intermediates of known stereochemistry .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis under acidic or humid conditions. Store in airtight containers under nitrogen at −20°C, with desiccants like silica gel. Regular stability testing via HPLC under accelerated conditions (40°C/75% RH) is advised to monitor degradation products .
Q. Which analytical methods are suitable for quantifying impurities?
- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Gradient elution (water:acetonitrile with 0.1% TFA) resolves common impurities like des-methyl analogs or hydrolyzed products. Validate methods per ICH Q2(R1) guidelines, including LOD/LOQ studies .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s activity in serotonin receptor binding assays?
- Methodological Answer : Perform radioligand displacement assays (e.g., using [³H]-LSD for 5-HT receptors) with HEK293 cells expressing recombinant receptors. Analyze binding kinetics (Ki, IC50) via nonlinear regression. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with receptor active sites .
Q. What experimental design principles minimize variability in pharmacokinetic studies?
- Methodological Answer : Use randomized block designs with matched animal cohorts (e.g., by weight/metabolic rate). Include controls for hepatic metabolism (CYP450 inhibitors) and plasma protein binding. LC-MS/MS quantification in biological matrices should account for matrix effects via stable isotope-labeled internal standards .
Q. How do environmental factors influence the compound’s fate in aquatic systems?
- Methodological Answer : Conduct OECD 308/309 tests to assess biodegradation and photolysis. Measure partition coefficients (log P) via shake-flask methods and bioaccumulation potential using zebrafish models. Advanced LC-QTOF-MS identifies transformation products, while QSAR models predict ecotoxicity .
Q. How should researchers resolve contradictions in reported IC50 values across studies?
- Methodological Answer : Standardize assay conditions (e.g., pH, temperature, buffer composition) and validate cell viability via MTT assays. Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization). Meta-analyses of raw data can identify outliers or confounding variables like impurity profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
